molecular formula C18H20O3 B13795905 (7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one CAS No. 55056-56-9

(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one

Cat. No.: B13795905
CAS No.: 55056-56-9
M. Wt: 284.3 g/mol
InChI Key: ZSLZKPBHWAFSRV-SSGTUYFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one is a complex organic compound belonging to the class of steroids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the epoxidation of a suitable steroid intermediate, followed by hydroxylation at specific positions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the epoxy and hydroxy groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialized materials and chemical products.

Mechanism of Action

The mechanism of action of (7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. The epoxy and hydroxy groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring steroid hormone with similar structural features.

    Testosterone: Another steroid hormone with comparable functional groups.

    Cortisol: A glucocorticoid with related

Properties

CAS No.

55056-56-9

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(1S,3S,11R,14S,18R)-7-hydroxy-14-methyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadeca-5(10),6,8-trien-15-one

InChI

InChI=1S/C18H20O3/c1-17-7-6-13-12-3-2-11(19)8-10(12)9-16-18(13,21-16)14(17)4-5-15(17)20/h2-3,8,13-14,16,19H,4-7,9H2,1H3/t13-,14-,16+,17+,18+/m1/s1

InChI Key

ZSLZKPBHWAFSRV-SSGTUYFUSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3C4=C(C[C@H]5[C@]3([C@@H]1CCC2=O)O5)C=C(C=C4)O

Canonical SMILES

CC12CCC3C4=C(CC5C3(C1CCC2=O)O5)C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.